Product packaging for 3-Phenyl-1-cyclooctene(Cat. No.:CAS No. 7287-13-0)

3-Phenyl-1-cyclooctene

Cat. No.: B11954390
CAS No.: 7287-13-0
M. Wt: 186.29 g/mol
InChI Key: YEUZDWLVCVNEAO-UITAMQMPSA-N
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Description

Significance of Eight-Membered Carbocyclic Systems in Organic Chemistry

Eight-membered carbocycles are integral structural motifs found in a diverse array of natural products, many of which exhibit significant biological and medicinal properties. researchgate.netpku.edu.cn Notable examples include the potent anticancer drug Taxol and the antibiotic pleuromutilin, both of which feature an eight-membered ring at their core. pku.edu.cnmdpi.com The presence of these rings in such therapeutically important molecules has spurred considerable interest from synthetic and medicinal chemists. pku.edu.cn Beyond natural products, these cyclic systems are found in molecules ranging from perfumes to potential materials. sioc-journal.cn

Despite their prevalence and importance, the synthesis of eight-membered carbocycles is notoriously challenging. pku.edu.cnsioc-journal.cnpsu.edu Traditional cyclization methods are often hampered by unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. researchgate.netpku.edu.cn These challenges have driven the development of innovative synthetic strategies, particularly transition-metal-catalyzed cycloaddition reactions, to overcome these barriers. researchgate.netpsu.edu

Historical Context of Substituted Cyclooctenes in Synthetic Endeavors

A significant advancement in the field came with the development of transition-metal-catalyzed reactions. These methods, including cycloadditions and cross-coupling reactions, have provided more efficient and selective routes to substituted cyclooctenes. psu.eduresearchgate.net For instance, the first transition metal-catalyzed cycloaddition to form an eight-membered ring was Reppe's nickel(0)-catalyzed cyclotetramerization of acetylene (B1199291) in the 1940s. psu.edu More recently, ring-opening metathesis polymerization (ROMP) has become a powerful technique for synthesizing polymers from cyclic olefins, including substituted cyclooctenes. nih.govresearchgate.net This has spurred further interest in developing synthetic routes to a variety of functionalized cyclooctene (B146475) monomers. researchgate.net The development of methods to synthesize both cis- and the highly strained trans-cyclooctene (B1233481) derivatives has been particularly crucial, with trans-cyclooctenes finding significant application in bioorthogonal chemistry due to their rapid reaction kinetics. nih.govtcichemicals.com

Contemporary Research Landscape of 3-Phenyl-1-cyclooctene

Contemporary research on this compound is prominently situated within the field of polymer chemistry, specifically through its use in Ring-Opening Metathesis Polymerization (ROMP). The synthesis of 3-substituted cis-cyclooctenes, including the phenyl derivative, allows for the creation of model linear low-density polyethylene (B3416737) (LLDPE) samples upon hydrogenation of the resulting polymer. acs.org

A key finding is that the ROMP of 3-substituted cis-cyclooctenes, such as this compound, using a Grubbs' catalyst, proceeds with remarkable regio- and stereoselectivity. acs.org This process yields polyoctenamers with very high head-to-tail regioregularity and high trans-stereoregularity. acs.org The degree of this selectivity has been observed to increase with the size of the substituent at the 3-position, with the phenyl group providing high selectivity. acs.org

Below are physicochemical properties for this compound and data from a representative polymerization study.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name (1Z)-3-phenylcyclooctene nih.gov
Molecular Formula C₁₄H₁₈ nih.gov
Molecular Weight 186.29 g/mol nih.gov

Table 2: Regio- and Stereoselectivity in ROMP of this compound

Monomer Catalyst Head-to-Tail Regioregularity (%) trans-Vinylene Content (%)
3-Phenyl-cis-cyclooctene Grubbs' Catalyst >99 98

Data sourced from a study on the polymerization of 3-substituted cis-cyclooctenes. acs.org

This high degree of control over polymer microstructure is significant for producing materials with precisely defined properties.

Overview of Key Mechanistic and Synthetic Challenges

The synthesis and transformation of this compound are subject to the general challenges inherent in eight-membered ring chemistry, as well as specific mechanistic hurdles.

Synthetic Challenges: The primary synthetic challenge is the construction of the eight-membered ring itself. As mentioned, this is often an entropically and enthalpically disfavored process. pku.edu.cn While transition-metal-catalyzed cycloadditions ([4+4], [4+2+2], [5+2+1], etc.) have emerged as powerful tools, their application can be complex, sometimes requiring intricate ligand systems or specific substrate pre-functionalization. pku.edu.cnpsu.edu The synthesis of specific substituted isomers like this compound requires regioselective methods that can reliably install the phenyl group at the desired position without competing side reactions. researchgate.netresearchgate.net

Mechanistic Challenges: From a mechanistic standpoint, reactions involving cyclooctenes can be complex. In transition metal-catalyzed processes like transfer dehydrogenation, an equilibrium often exists between the metal-dihydride complex and the metal-olefin complex, which is temperature-dependent. acs.org In polymerization reactions, controlling the regio- and stereochemistry is a significant challenge. For the ROMP of 3-substituted cyclooctenes, the selectivity is governed by the intricate interplay between the syn and anti orientations of the propagating alkylidene and the incoming monomer relative to the catalyst's ligands. acs.org Density functional theory (DFT) studies have been employed to understand these interactions, revealing that for certain catalysts, the steric bulk of the ligands forces a specific coordination geometry that leads to high Z-selectivity and regioregularity. acs.org Furthermore, the stability of strained isomers, such as trans-cyclooctenes, is a critical concern, as they can isomerize, particularly in the presence of thiols, which presents a challenge for their storage and application in fields like bioorthogonal chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18 B11954390 3-Phenyl-1-cyclooctene CAS No. 7287-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7287-13-0

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

(1Z)-3-phenylcyclooctene

InChI

InChI=1S/C14H18/c1-2-5-9-13(10-6-3-1)14-11-7-4-8-12-14/h4-5,7-9,11-13H,1-3,6,10H2/b9-5-

InChI Key

YEUZDWLVCVNEAO-UITAMQMPSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)C2=CC=CC=C2

Canonical SMILES

C1CCC=CC(CC1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Phenyl 1 Cyclooctene and Its Derivatives

Regioselective and Stereoselective Synthesis of 3-Phenyl-1-cyclooctene

The precise placement of the phenyl group at the C3 position and the control of the double bond geometry within the cyclooctene (B146475) ring are critical for the application of this compound in subsequent chemical transformations.

Chiral Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is a key factor, such as in the development of pharmaceuticals and chiral catalysts. Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, is central to these synthetic efforts. msu.edu This can be achieved by using chiral substrates, reagents, catalysts, or by controlling the reaction environment. msu.edu

The chirality of trans-cyclooctene (B1233481) is a notable feature, arising from planar chirality due to the arrangement of the polymethylene bridge relative to the plane of the double bond. stackexchange.com This inherent chirality, present even without a traditional chiral carbon center, makes the stereoselective synthesis of its derivatives, like this compound, a compelling challenge. stackexchange.com Synthetic strategies often involve the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. For instance, the intramolecular Nicholas reaction has been employed for the stereoselective synthesis of strained cyclooctynes, a strategy that could potentially be adapted for cyclooctene derivatives. mdpi.com This method utilizes a chiral starting material to induce the formation of a specific stereoisomer in the cyclization step. mdpi.com

Control of Olefin Geometry in Cyclooctene Ring Formation

The geometry of the double bond in the cyclooctene ring, being either cis (Z) or trans (E), significantly influences the molecule's properties and reactivity. The cis-isomer is generally more stable for cyclooctene itself. The nomenclature for specifying these isomers relies on the Cahn-Ingold-Prelog priority rules, where the E isomer has the higher priority groups on opposite sides of the double bond, and the Z isomer has them on the same side. uou.ac.in

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic olefins, including cyclooctene derivatives. researchgate.net However, controlling the olefin geometry during RCM can be challenging. The choice of catalyst and reaction conditions plays a pivotal role. For instance, introducing a silyl (B83357) group at an internal olefin position in a diene substrate can lead to E-selective macrocyclic ring-forming metathesis. nih.gov Subsequent protodesilylation can then yield the corresponding Z-configured macrocycle. nih.gov Computational studies have also shed light on how the geometry of the starting material, specifically cis- or trans-olefin-containing monomers, can influence the rate and selectivity of metathesis reactions. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is at the heart of modern synthetic methodologies for this compound, offering efficient and selective routes to this important scaffold.

Palladium-Catalyzed Synthetic Routes

Palladium catalysts are versatile tools in organic synthesis and have been employed in various reactions that could lead to the formation of this compound derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. nih.gov These reactions could be envisioned in a strategy where a suitably functionalized cyclooctene precursor is coupled with a phenyl-containing reagent.

Furthermore, palladium-catalyzed reactions involving allenes have been shown to produce 1,3-dienes, which could be precursors to cyclooctene systems through subsequent cyclization reactions. nih.gov For example, the reaction of aryl halides with allenes in the presence of a palladium catalyst yields diene products. nih.gov Palladium-catalyzed C-H activation is another powerful strategy that allows for the direct functionalization of C-H bonds, and has been used to synthesize β-hydroxy compounds via a strained palladacycle intermediate. rsc.org Such methodologies could potentially be adapted for the synthesis of functionalized cyclooctenes.

Transition Metal-Mediated Cyclization Reactions

A variety of transition metals, including rhodium, copper, and zirconium, mediate cyclization reactions that can be applied to the synthesis of cyclic compounds. For instance, rhodium(I)-catalyzed [2+2+2] cycloadditions of diynes with alkynes have been used to synthesize highly strained, enantioenriched tetraphenylenes, demonstrating the power of this metal in forming complex cyclic systems. acs.org

Zirconium-mediated cyclization of dienynes is another effective method for constructing cyclic structures. rsc.org This process involves the formation of a zirconacyclopentene intermediate, which can then be further functionalized. rsc.org This strategy has been used to synthesize fused eight-membered ring systems, highlighting its potential for the synthesis of cyclooctene derivatives. rsc.org

Olefin Metathesis-Based Synthetic Strategies

Olefin metathesis has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon double bonds, including those within cyclic systems. nobelprize.orguwindsor.ca The reaction, catalyzed by metal carbene complexes (typically ruthenium or molybdenum), involves the redistribution of alkylidene fragments between two olefins. nobelprize.org

Ring-closing metathesis (RCM) of a diene is a direct and widely used approach for the synthesis of cyclic olefins, including cyclooctenes. researchgate.netresearchgate.net The success of RCM depends on factors such as the substrate structure, catalyst choice, and reaction conditions. For the synthesis of this compound, a suitable diene precursor bearing a phenyl group would be required.

Ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes, including this compound, has been studied extensively. acs.org This reaction proceeds in a regio- and stereoselective manner, particularly with Grubbs' catalyst, to produce polymers with high head-to-tail regioregularity and high trans-stereoregularity. acs.org While the primary product is a polymer, the understanding gained from ROMP studies can inform the design of synthetic routes to the monomer itself.

Cross-metathesis (CM) is another valuable olefin metathesis reaction that can be used to synthesize more complex olefins from simpler ones. organic-chemistry.org For example, the cross-metathesis between two different olefins can lead to the formation of a new, unsymmetrical olefin. This strategy could be employed to introduce the phenyl group onto a pre-existing cyclooctene ring or to build the this compound skeleton from acyclic precursors.

Functional Derivatization of the Cyclooctene Scaffold

The strategic modification of the this compound framework through functional derivatization is essential for tuning its chemical and physical properties. These modifications can pave the way for new applications, particularly in materials science and medicinal chemistry, by altering reactivity, polarity, and steric profile.

The incorporation of heteroatoms such as oxygen, nitrogen, and sulfur onto the cyclooctene ring is a primary method for functionalization. These atoms can introduce polarity, hydrogen bonding capabilities, and reactive sites for further transformations.

A common strategy to introduce oxygen is through the epoxidation of the double bond. For instance, reacting 1,5-cyclooctadiene (B75094) with reagents like meta-chloroperoxybenzoic acid (m-CPBA) selectively forms an epoxide on one of the double bonds, leaving the other available for subsequent reactions or to be present in the final structure. tennessee.edu This resulting heteroatomic cyclooctene, an epoxide, can then be opened via reduction with agents like lithium aluminum hydride (LiAlH4) to yield a hydroxyl group, transforming the scaffold into a cyclooctenol derivative. tennessee.edu Biocatalytic methods, using enzymes such as lipase (B570770) from Aspergillus niger, have also been optimized for the epoxidation of cyclooctene, yielding 1,2-epoxycyclooctane with high enantiomeric excess. mdpi.com

Nitrogen-containing substituents can be introduced via photocatalytic hydroamination. This method allows for the direct functionalization of cyclooctadiene with amines like piperidine, a process that has been optimized for efficiency. rsc.org Such reactions provide a direct route to nitrogen-bearing cyclooctene monomers. rsc.org Furthermore, the synthesis of cyclooctenes with adjacent heteroatoms, such as sulfur and chlorine, has been achieved, expanding the library of available functionalized monomers. rsc.org These approaches, while often demonstrated on the parent cyclooctadiene, are conceptually applicable to the this compound scaffold, where the phenyl group would influence the regioselectivity and reactivity of the transformations.

Creating multifunctional analogues of this compound involves introducing several functional groups, which can be the same or different. This approach allows for the fine-tuning of the molecule's properties and the creation of complex architectures.

One pathway to disubstituted cyclooctenes involves starting with a readily available material like 1,5-cyclooctadiene (COD) and performing sequential functionalization. For example, a library of disubstituted functionalized cyclooctenes (FCOEs) bearing adjacent heteroatoms has been synthesized. rsc.org A two-step continuous flow method was developed to produce 5-thio-6-chlorocyclooctene compounds, which serve as versatile intermediates for further derivatization. rsc.org

Another strategy involves the derivatization of existing functional groups. New derivatives of cyclooctene with ester groups at the 3- and 5-positions have been synthesized in high yields. researchgate.net These ester-functionalized monomers are valuable for synthesizing hydrophilic and amphiphilic polymers through ring-opening metathesis polymerization (ROMP). researchgate.net For a this compound starting material, functionalization could occur at the double bond, on the cyclooctyl ring, or on the phenyl ring itself, leading to a wide array of multifunctional analogues. For example, after an initial epoxidation and ring-opening to form a hydroxyl group, this alcohol could be esterified to introduce a second functional group.

Investigation of Synthetic Pathway Efficiency and Yield Optimization

Optimizing the efficiency and yield of synthetic pathways is critical for the practical application of this compound and its derivatives. Research focuses on catalyst selection, reaction conditions, and purification methods to maximize product formation and purity while minimizing waste and side reactions.

For instance, in the photocatalytic hydroamination of 1,5-cyclooctadiene (COD) with piperidine, optimization studies systematically varied parameters like reagent equivalents, catalyst loading, and reaction concentration. rsc.org It was found that increasing the equivalents of COD and reducing the photocatalyst loading could improve the yield to 86%. rsc.org

In the synthesis of trans-cyclooctene (TCO) derivatives, which are structurally related to this compound, significant effort has been dedicated to optimizing the photochemical isomerization from the cis-isomer. The process often suffers from the formation of byproducts or isomerization back to the unreactive cis-isomer. lookchem.com One successful method involves using a silver nitrate (B79036) (AgNO₃) impregnated silica (B1680970) gel cartridge, which selectively complexes with the trans-isomer, to achieve a 100% isomeric purity of the desired TCO precursor. lookchem.com

The efficiency of epoxidation reactions has also been a subject of detailed study. Optimization of conditions for the biocatalytic epoxidation of cyclooctene, including substrate concentration, temperature, and enzyme dosage, led to a product yield of 56.8% with an enantiomeric excess of 84.1%. mdpi.com For chemical catalysis, various oxidants and catalyst systems are compared to find the most effective combination, with tert-Butyl hydroperoxide (TBHP) often providing the highest epoxide yield. researchgate.net

The following table summarizes optimization data for key reactions on the cyclooctene scaffold, illustrating the impact of reaction parameters on yield.

Reaction TypeSubstrateCatalyst/ReagentSolventKey ConditionYield (%)
Photocatalytic Hydroamination1,5-Cyclooctadiene[Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ / ThiophenolToluene0.2 M conc., 0.5 mol% Ir-cat, 15 mol% Thiol86% rsc.org
Biocatalytic EpoxidationCycloocteneImmobilized Aspergillus niger lipase / H₂O₂Ethyl Acetate (B1210297)150 mM substrate, 40 °C56.8% mdpi.com
Ring-Closing MetathesisBis-allylated substrateGrubbs II CatalystCH₂Cl₂Reflux84% rsc.org
TCO-NHS Ester SynthesisTCO-PEG-COOHDisuccinimidyl carbonate (DSC) / DMAPAcetonitrileOptimized one-pot, two-step method66% lookchem.com

Reaction Mechanisms and Reactivity Studies of 3 Phenyl 1 Cyclooctene

Mechanistic Investigations of Electrophilic Additions to the Cyclooctene (B146475) Double Bond

Electrophilic additions to the double bond of 3-Phenyl-1-cyclooctene are fundamental reactions that proceed through the formation of cationic intermediates, with the phenyl group often playing a significant role in directing the outcome.

The reaction of this compound with halogens such as bromine (Br₂) results in an electrophilic addition across the double bond. The mechanism involves the attack of the alkene's π-electrons on the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This three-membered ring is then opened by a backside attack of a bromide ion, resulting in the anti-addition of two bromine atoms across the double bond to yield a dibromo-substituted cyclooctane (B165968). masterorganicchemistry.com

In contrast, when the reaction is performed under conditions that favor radical pathways, such as the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator or light, substitution occurs at the allylic position rather than addition to the double bond. libretexts.orgvaia.com This process, known as the Wohl-Ziegler reaction, is highly regioselective for this compound. mychemblog.commanac-inc.co.jp The mechanism proceeds through a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS forms a bromine radical. chemistrysteps.com

Propagation: The bromine radical abstracts a hydrogen atom from the C3 position of this compound. This position is both allylic and benzylic, leading to the formation of a highly resonance-stabilized radical. vaia.comchemistrysteps.com The hydrogen bromide (HBr) generated then reacts with NBS to produce a low concentration of molecular bromine (Br₂). libretexts.org

Propagation: The resonance-stabilized allylic/benzylic radical reacts with the newly formed Br₂ to yield the brominated product and another bromine radical, which continues the chain. mychemblog.comchemistrysteps.com

The low concentration of Br₂ and HBr maintained by NBS suppresses the competing electrophilic addition reaction to the double bond, favoring allylic substitution. libretexts.org

Table 1: Comparison of Bromination Reactions for this compound

Reaction TypeReagentsKey IntermediateMajor Product
Electrophilic Addition Br₂ in CCl₄Cyclic Bromonium Ion1,2-Dibromo-3-phenylcyclooctane
Allylic Bromination NBS, radical initiator (e.g., AIBN, peroxide), CCl₄Resonance-stabilized allylic/benzylic radical3-Bromo-3-phenyl-1-cyclooctene

The direct functionalization of carbon-hydrogen (C-H) bonds in hydrocarbons is a powerful synthetic strategy. acs.org While specific studies focusing solely on this compound are not widely documented, research on related systems such as cyclooctane and other substituted alkanes provides insight into potential transformations. princeton.eduresearchgate.net These reactions often employ transition metal catalysts to selectively activate and convert inert C-H bonds into more complex functional groups. acs.org

For instance, methods involving photoredox catalysis with nickel have been shown to functionalize the C-H bonds of cyclooctane to form ketones and amides. princeton.edu Similarly, rhodium-catalyzed reactions can achieve site-selective and stereoselective functionalization of C-H bonds, even in the presence of other functional groups. researchgate.net The hydroboration of phenyl-substituted alkenes using reagents like borane-THF can also lead to remote C-H activation of the phenyl ring under thermal conditions. nih.govacs.org Given these precedents, it is plausible that this compound could undergo catalytic C-H functionalization at various positions on its cyclooctyl ring, guided by the choice of catalyst and directing groups.

Cycloaddition Reactions Involving this compound

The double bond in this compound can participate as a 2π-electron component in cycloaddition reactions, leading to the formation of new ring systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgwikipedia.org In this context, this compound acts as the dienophile. In a normal-demand Diels-Alder reaction, the reactivity is enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. organic-chemistry.org

Conversely, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed. wikipedia.org This reaction involves an electron-rich dienophile and an electron-poor diene. units.it this compound, being a substituted alkene, is relatively electron-rich, making it a suitable dienophile for IEDDA reactions with electron-deficient dienes like 1,2,4,5-tetrazines. wikipedia.orgrsc.org The reaction kinetics are governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. units.itrsc.org Strained cyclic alkenes, such as trans-cyclooctenes, are known to be exceptionally reactive in IEDDA reactions due to the ring strain, which raises the energy of the HOMO. rsc.org

Cyclopropanation involves the addition of a carbene or carbenoid to an alkene to form a cyclopropane (B1198618) ring. This transformation can be achieved with this compound using several methods. numberanalytics.com

The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776) (CH₂I₂), generates an organozinc carbenoid species (iodomethyl)zinc iodide. wikipedia.orgwiley-vch.de This electrophilic reagent reacts with the alkene in a concerted, stereospecific manner, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com The reaction is thought to proceed through a "butterfly" transition state where the carbene is delivered to the face of the double bond. wiley-vch.de

Alternatively, transition metal-catalyzed cyclopropanation often employs diazo compounds as carbene precursors in the presence of catalysts based on copper, rhodium, or other metals. numberanalytics.comwikipedia.org The mechanism involves the formation of a metal-carbene intermediate, which is more stable and selective than a free carbene. acsgcipr.org This metal carbenoid then transfers the carbene group to the double bond of this compound. wikipedia.orgacsgcipr.org The reaction is a concerted addition, and its stereoselectivity can be influenced by the ligands on the metal catalyst. wikipedia.org Generally, electron-rich olefins are ideal substrates for these cyclopropanation reactions. acsgcipr.org

Table 2: Common Cyclopropanation Methods for Alkenes

MethodReagentsActive SpeciesKey Features
Simmons-Smith Reaction CH₂I₂, Zn-Cu coupleOrganozinc Carbenoid (e.g., IZnCH₂I)Stereospecific; works well with unfunctionalized alkenes. wikipedia.org
Catalytic Cyclopropanation Diazo compound (e.g., N₂CHCO₂Et), Metal Catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂)Metal Carbene/CarbenoidStereospecific; catalyst and ligands can induce enantioselectivity. wikipedia.org

Oxidative Transformations of this compound

The double bond and the allylic position of this compound are susceptible to various oxidative reactions, leading to a range of oxygenated products.

One of the most common oxidative transformations is ozonolysis, which results in the cleavage of the carbon-carbon double bond. libretexts.org The reaction of this compound with ozone (O₃) initially forms an unstable primary ozonide (a molozonide), which rearranges to a more stable secondary ozonide. masterorganicchemistry.commsu.edu The subsequent workup of the ozonide determines the final products.

Reductive Workup: Treatment with a reducing agent like dimethyl sulfide (B99878) (Me₂S) or zinc and water cleaves the ozonide to yield two carbonyl compounds. masterorganicchemistry.com For this compound, this would produce an eight-carbon chain with a ketone at one end and an aldehyde at the other.

Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) also cleaves the ozonide but oxidizes any resulting aldehydes to carboxylic acids. masterorganicchemistry.com

Epoxidation is another key oxidative reaction, where the double bond is converted into a three-membered epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems. Furthermore, allylic oxidation can occur, introducing an oxygen-containing functional group (like a hydroxyl or carbonyl group) at the C3 position, which is activated by both the double bond and the phenyl ring. nih.gov Computational studies on phenyl-substituted olefins suggest that oxidative cleavage can be influenced by the stability of potential cationic intermediates and orbital symmetry considerations. rsc.org

Wacker-Type Oxidations of Cyclooctene Derivatives

The Wacker-Tsuji oxidation, a cornerstone of organometallic chemistry, provides a method for the oxidation of olefins to carbonyl compounds, typically ketones from internal or terminal alkenes. libretexts.orgorganic-chemistry.org The classical process utilizes a palladium(II) catalyst with a copper co-catalyst to reoxidize the palladium. organic-chemistry.org However, significant research has been devoted to developing more efficient and less toxic catalytic systems, particularly for challenging substrates like internal alkenes. nih.govacs.org

The oxidation of cyclooctene derivatives, including this compound, falls into the category of internal alkene oxidation, which is often more difficult than for terminal olefins. nih.govacs.org The general mechanism involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water on the coordinated double bond (hydroxypalladation). libretexts.org Subsequent β-hydride elimination and re-insertion steps lead to the ketone product and a reduced Pd(0) species, which is then reoxidized to complete the catalytic cycle. libretexts.orgyoutube.com

Recent advancements have introduced novel catalytic systems that bypass the traditional Pd/Cu combination. One such system employs a Pd/Fe catalyst with O₂ as the terminal oxidant under mild conditions. nih.govacs.org In this system, Fe(III) citrate (B86180) has been identified as an efficient co-catalyst, capable of reoxidizing Pd(0) to Pd(II). nih.govacs.org The slow addition of the alkene substrate is crucial in these reactions to suppress isomerization to other internal alkenes. acs.org

Another innovative approach is the nickel-catalyzed Wacker-type oxidation, which can achieve high regioselectivity with internal olefins through a chain-walking mechanism. d-nb.info This method allows for oxidation at remote sp³ C-H sites, but for a simple cyclooctene derivative, it primarily targets the double bond. d-nb.info The use of naturally abundant nickel as the catalyst and ambient air as the oxidant enhances the practicality of this transformation. d-nb.info The choice of ligand is critical; for instance, a 1,10-phenanthroline (B135089) ligand with bulky methyl groups at the C2 and C9 positions was found to be effective, whereas the unsubstituted ligand was not. d-nb.info

Furthermore, research into palladium-free Wacker-inspired oxidations has identified catalyst systems based on other transition metals like ruthenium and manganese. rsc.org These systems can offer alternative selectivities; for example, certain ruthenium-porphyrin complexes can achieve anti-Markovnikov oxidation of olefins to aldehydes via an epoxidation/isomerization pathway. rsc.org

Table 1: Catalytic Systems for Wacker-Type Oxidation of Cyclooctene Derivatives
Catalyst SystemKey FeaturesTypical ConditionsSource(s)
PdCl₂/CuCl₂ (Classical)Standard method for olefin oxidation.O₂, H₂O/DMF libretexts.orgorganic-chemistry.org
Pd(OAc)₂/Fe(III) citrateAvoids moderately toxic copper salts; effective for internal alkenes.O₂, DME/H₂O, slow alkene addition nih.govacs.org
NiBr₂/Ligand L1Utilizes abundant nickel; ambient air as oxidant.PhSiH₃, EtOH, Air, Room Temp d-nb.info
Ru-porphyrin/OxidantPalladium-free; can yield aldehydes (anti-Markovnikov).2,6-dichloropyridine N-oxide as oxidant rsc.org

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. ajast.net Their primary characteristic is the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). kirj.eeresearchgate.net These radicals have a high oxidation potential and react rapidly with a broad spectrum of organic compounds, often leading to their complete mineralization to CO₂ and H₂O. kirj.ee

Common AOPs include photochemical methods, such as the combination of ozone (O₃) with UV light or hydrogen peroxide (H₂O₂) with UV light, and chemical methods like the Fenton reaction (Fe²⁺/H₂O₂) and catalytic ozonation. kirj.eeresearchgate.netijcce.ac.ir Persulfate-based AOPs, which generate sulfate (B86663) radicals (SO₄•−), represent another emerging alternative. acs.org

While specific studies on the application of AOPs to this compound are not prevalent in the reviewed literature, the compound's structure suggests it would be highly susceptible to these processes. AOPs are well-suited for the destruction of dissolved aromatic compounds and molecules with carbon-carbon double bonds. kirj.ee The this compound molecule contains both a phenyl group and an alkene functionality within the cyclooctene ring. The hydroxyl radical can attack both the aromatic ring, leading to hydroxylation and eventual ring-opening, and the C=C double bond, initiating a series of oxidation reactions. The efficiency of degradation would likely depend on process parameters such as pH, oxidant concentration, and the presence of a catalyst or UV radiation. ijcce.ac.ir

Reaction Kinetics and Intermediates in this compound Reactivity

Understanding the kinetics and identifying the intermediates of a reaction are fundamental to elucidating its mechanism. For cyclooctene derivatives, kinetic studies have been performed for various reactions, providing a framework for predicting the behavior of this compound.

For instance, kinetic investigations of the Rh-catalyzed hydroformylation of cyclooctene showed that the reaction rate is first-order with respect to the concentrations of both the alkene and the catalyst. researchgate.net In another study on the reaction of phenyl(bromodichloromethyl)mercury with cyclooctene, the rate law was found to be more complex, indicating a multi-step mechanism. acs.org

In the context of oxidation, the epoxidation of cyclooctene with benzeneseleninic acid and hydrogen peroxide was shown to proceed through several key intermediates. researchgate.net The initially proposed intermediate, benzeneperoxyseleninic acid, was found to react sluggishly with cyclooctene. researchgate.net Instead, it rapidly decomposes to a mixed selenonium–selenonate salt, which is then further oxidized to the active epoxidizing agent. researchgate.net Such studies highlight that the initially formed species may not be the ultimate reactive intermediate.

Identification of Transient Species

During Wacker-type oxidations, organometallic intermediates such as the initial palladium-alkene π-complex and the subsequent hydroxypalladation adduct are key transient species. libretexts.org The formation of these complexes activates the alkene towards nucleophilic attack.

In photochemical reactions, strained trans-cyclooctene (B1233481) isomers can be generated as transient species from their stable cis-counterparts. unimi.it These highly strained alkenes are exceptionally reactive in cycloaddition reactions. unimi.it For this compound, photochemical isomerization could transiently form the highly strained and reactive trans-3-phenyl-1-cyclooctene.

Radical reactions can also involve transient species. One-electron oxidation of the alkene could generate a radical cation, which would then be susceptible to attack by a nucleophile. Similarly, radical abstraction or addition reactions would proceed through transient radical intermediates. rsc.org In reactions involving metal catalysts, the formation of transient carbon-metal (C-M) bonds is a common mechanistic feature. researchgate.net

Influence of Steric and Electronic Effects on Reactivity

The phenyl substituent at the C3 position of the cyclooctene ring exerts significant steric and electronic effects that modulate the molecule's reactivity.

Electronic Effects: The phenyl group influences the electronic nature of the double bond through both inductive and resonance effects. The sp²-hybridized carbons of the phenyl ring are electron-withdrawing via the inductive effect, which can decrease the electron density of the C=C double bond. This deactivation is relevant in reactions where the alkene acts as a nucleophile, such as in the initial coordination step of Wacker oxidation, making electron-poor alkenes more sluggish. libretexts.org

Table 2: Influence of the Phenyl Group on the Reactivity of this compound
EffectDescriptionPredicted Impact on ReactivitySource(s)
Steric HindranceThe bulk of the phenyl group impedes the approach of reagents to the double bond.Generally decreases reaction rates. May influence stereoselectivity. numberanalytics.comresearchgate.net
Inductive Effect (-I)The sp² carbons of the phenyl ring withdraw electron density from the alkene.Decreases alkene nucleophilicity, potentially slowing electrophilic additions (e.g., initial step of Wacker oxidation). libretexts.org
Resonance Effect (+M/-M)The π-system of the phenyl ring can donate or withdraw electron density to stabilize intermediates.Can stabilize adjacent carbocationic character in a transition state, potentially increasing reaction rates. researchgate.net
Distortion/StrainThe phenyl group can influence the strain energy of the cyclooctene ring and its transition states.Can increase or decrease activation barriers depending on whether the distortion helps or hinders achieving the transition state geometry. nih.govscispace.com

Polymerization Research of 3 Phenyl 1 Cyclooctene and Its Analogues

Ring-Opening Metathesis Polymerization (ROMP) of 3-Phenyl-1-cyclooctene

Ring-Opening Metathesis Polymerization (ROMP) stands as a pivotal and versatile method for synthesizing unsaturated polymers from cyclic olefin monomers. In the case of this compound, ROMP facilitates the creation of poly(this compound), a polymer distinguished by the presence of phenyl groups attached to its backbone. These pendant phenyl groups significantly influence the material's thermal and mechanical properties. The polymerization process is initiated by a metal alkylidene catalyst, which cleaves the double bond within the cyclooctene (B146475) ring, thereby incorporating the opened ring into a growing polymer chain.

Ruthenium-based catalysts, particularly the first, second, and third-generation Grubbs' catalysts, are extensively utilized for the ROMP of this compound. researchgate.netnih.govacs.orgresearchgate.net Their widespread use is attributed to their remarkable tolerance of various functional groups and their stability across a range of solvents. researchgate.netnih.govacs.orgresearchgate.net The selection of the Grubbs' catalyst generation has a pronounced impact on the polymerization kinetics and the characteristics of the resultant polymer. For instance, third-generation Grubbs' catalysts (G3), which feature a 3-bromopyridine (B30812) ligand, exhibit high initiation and propagation rates, making them suitable for living polymerizations of sterically bulky cyclic olefins like cis-3-phenylcyclooct-1-ene. rsc.org

Research has consistently shown that the use of these catalysts leads to high yields of poly(this compound). researchgate.netrsc.orgrsc.org The resulting polymer is an unsaturated elastomer whose properties can be finely tuned. researchgate.netrsc.orgrsc.org The phenyl group enhances the polymer's thermal stability and alters its solubility when compared to the unsubstituted poly(cyclooctene). Subsequent hydrogenation of the poly(this compound) can yield model linear low-density polyethylene (B3416737) (LLDPE) samples with phenyl substituents on every eighth backbone carbon. nih.govacs.orgresearchgate.net

While ruthenium catalysts are prevalent, molybdenum and tungsten alkylidene complexes, often of the Schrock-type, have also been explored for the ROMP of substituted cyclooctenes. mit.edusemanticscholar.orgresearchgate.netfigshare.com These early-transition metal catalysts are noted for their high activity, which can be particularly advantageous for the polymerization of sterically demanding monomers. mit.edusemanticscholar.orgresearchgate.netfigshare.com Monoaryloxide pyrrolide imido alkylidene (MAP) catalysts based on molybdenum and tungsten have been shown to be effective for the Z-selective ROMP of 3-substituted cyclooctenes. mit.edu These catalysts can influence the stereochemistry of the resulting polymer in ways that differ from ruthenium-based systems, for instance, by producing polymers with a high cis content. mit.edu However, their heightened reactivity necessitates more stringent, inert reaction conditions to prevent deactivation by air and moisture.

The precise arrangement of the phenyl groups along the polymer chain (regioselectivity) and the geometric configuration of the double bonds in the polymer backbone (stereoselectivity) are critical factors that dictate the macroscopic properties of poly(this compound). researchgate.netnih.govacs.orgresearchgate.net

In the ROMP of this compound, a head-to-tail (HT) arrangement of the monomer units is the preferred regiochemistry. researchgate.netnih.govacs.orgresearchgate.net This configuration, where the phenyl-substituted carbon of one monomer unit is linked to the unsubstituted end of the subsequent unit, results in a highly regular and ordered polymer structure. The use of Grubbs' catalysts has been demonstrated to produce poly(this compound) with remarkably high head-to-tail regioregularity, often exceeding 95%. researchgate.net This high degree of regularity is essential for achieving consistent and predictable material properties.

To further expand the range of achievable material properties, this compound and its derivatives can be copolymerized with other cyclic olefins via ROMP. researchgate.netrsc.orgrsc.org This strategy allows for the synthesis of copolymers that synergistically combine the properties of the individual monomers. For example, the sequential ROMP of cis-3-phenylcyclooct-1-ene (3PC) followed by the addition of cis-cyclooctene (COE) using a Grubbs' catalyst yields poly(3-phenylcyclooctene-block-cyclooctene) diblock copolymers. rsc.orgrsc.org In this sequential approach, the slower polymerization of the substituted cyclooctene is carried out first, followed by the faster polymerization of the unsubstituted cyclooctene from the active ruthenium-alkylidene chain ends. rsc.orgrsc.org This contrasts with simultaneous copolymerization, which typically results in a statistical distribution of monomers due to extensive chain transfer. rsc.orgrsc.org The architectural differences between block and statistical copolymers are reflected in their distinct thermal and molecular characteristics. rsc.orgrsc.org

Control over Polymer Molecular Weight and Architecture

The molecular weight and architecture of polymers derived from this compound can be precisely controlled through living ring-opening metathesis polymerization (ROMP). unifr.ch20.210.105 This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. unifr.chrsc.org The use of well-defined ruthenium-based catalysts, such as the Grubbs third-generation catalyst (G3), is crucial for achieving this level of control. rsc.orgrsc.org

The living nature of ROMP enables the synthesis of various polymer architectures, including block copolymers. rsc.orgmdpi.com Diblock copolymers, for instance, have been synthesized by the sequential addition of monomers. rsc.orgmdpi.com In one approach, the slower polymerizing monomer, cis-3-phenyl-1-cyclooctene (3PC), is polymerized first, followed by the addition of a faster polymerizing monomer like cis-cyclooctene (COE). rsc.orgrsc.org This sequential process, facilitated by the active Ru-alkylidene chain ends, results in the formation of well-defined block copolymers. rsc.org In contrast, simultaneous polymerization of these monomers leads to a random distribution. rsc.orgrsc.org

The ability to control molecular weight is further enhanced by the use of chain transfer agents (CTAs). unifr.chnsf.gov These agents can reduce the amount of expensive metal catalyst required while maintaining control over the polymerization process. unifr.ch This strategy has been shown to produce polymers with the characteristics of a living polymerization, such as narrow molecular weight distributions and the ability to form block copolymers. unifr.ch

Below is an interactive table summarizing the synthesis of block copolymers using this compound and its analogues:

Post-Polymerization Chemical Modifications of Poly(this compound)

The unsaturated backbone of poly(this compound) and its analogues allows for post-polymerization hydrogenation to yield saturated, polyethylene-like materials. rsc.orgiitb.ac.inacs.org This transformation is significant as it can enhance the thermal and mechanical properties of the polymer. iitb.ac.in A common non-catalytic method for hydrogenation involves the use of p-toluenesulfonyl hydrazide (TSH), which generates diimide in situ. iitb.ac.incaltech.edu This method is advantageous as it can be performed under atmospheric pressure with simple laboratory equipment. caltech.edu

Catalytic hydrogenation, another viable method, typically employs heterogeneous catalysts like palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO3) and requires high-pressure hydrogen gas. caltech.edu The hydrogenation of diblock copolymers, such as poly(3PC-b-COE), selectively saturates the backbone alkenes to create materials containing a phenyl-substituted polyethylene block and a linear polyethylene block. rsc.org This process has been shown to influence the thermal characteristics of the resulting polymers. rsc.orgbeilstein-journals.org

The phenyl side chains of poly(this compound) offer reactive sites for various post-polymerization functionalization reactions. cmu.edu This allows for the introduction of a wide range of functional groups, thereby tuning the polymer's properties for specific applications. cmu.educhemistryviews.org While direct functionalization of the phenyl group in poly(this compound) is a potential route, much of the research in the broader field of polymer science focuses on analogous systems. For instance, introducing phenyl groups into silicone rubber has been shown to enhance thermal stability. nih.gov

Strategies for functionalizing polymers with phenyl side groups can be broadly categorized into two approaches: polymerization of a pre-functionalized monomer or post-polymerization modification of the polymer. cmu.edu Post-polymerization modification is a versatile technique that allows for the creation of a library of functional polymers from a single precursor polymer. mcmaster.ca For example, thiol-phenylsulfone substitution reactions have been utilized for the synthesis and modification of polymers under mild conditions. rsc.orgrsc.org Furthermore, inverse-electron-demand Diels-Alder (IEDDA) "click" reactions have been employed for the efficient and quantitative functionalization of polymer backbones containing reactive groups like tetrazine with molecules such as trans-cyclooctene (B1233481) derivatives. mcmaster.carsc.orgresearchgate.net

A strategy for upcycling polyolefins involves a two-step process of dehydrogenation followed by functionalization. digitellinc.com Polycyclooctene is used as a model for unsaturated polyolefins, and its functionalization through hydroboration and oxidation introduces hydroxyl groups along the backbone. digitellinc.com Subsequent hydrogenation can yield linear poly(ethylene-vinyl alcohol) analogues. digitellinc.com Epoxidation is another method to introduce reactive sites for further chemical elaboration. digitellinc.com

Applications of this compound Derived Polymers in Materials Science

A significant application of polymers derived from this compound and its analogues is in the development of chemically recyclable materials. researchgate.netacs.org Chemical recycling involves the depolymerization of a polymer back to its constituent monomers, which can then be purified and repolymerized, creating a circular materials economy. chemistryviews.orgacs.org Ring-opening metathesis polymerization (ROMP) is a key technology in this area, as it can be used to synthesize polymers that are designed for depolymerization. researchgate.netnih.gov

The key to chemical recyclability lies in the ring strain energy of the monomer. nih.govresearchgate.net While polycyclooctene itself is generally not chemically recyclable due to its high ring strain, modifying the monomer can lower this energy, enabling depolymerization. chemistryviews.orgresearchgate.net For example, fusing a trans-cyclobutane ring to the cyclooctene monomer reduces the ring strain, making the resulting polymer chemically recyclable. chemistryviews.orgresearchgate.net This concept allows for the creation of thermally stable, chemically recyclable polymers with tunable mechanical properties. chemistryviews.org The development of such monomers that balance polymer stability with the feasibility of depolymerization is a critical area of research. chemistryviews.orgnih.gov

The table below presents data on monomers designed for chemically recyclable polymers:

The polymerization of this compound and subsequent hydrogenation provides a route to functional polyolefins that are analogous to copolymers of ethylene (B1197577) and styrene. rsc.org This approach is advantageous because it allows for the precise placement of functional groups along the polyethylene backbone, which is challenging to achieve through direct copolymerization of ethylene with functional monomers. rsc.orgrsc.org The resulting materials are a type of linear low-density polyethylene (LLDPE) with phenyl side chains at regular intervals. acs.orgresearchgate.net

The presence of functional groups, such as the phenyl group, can significantly enhance the properties of polyolefins, opening up a wider range of applications. rsc.org For example, functionalization can improve adhesion, printability, and compatibility with other materials. The ROMP of functionalized cyclooctenes, followed by hydrogenation, is a versatile strategy for creating a variety of functional polyolefins with tailored properties. rsc.orguni-stuttgart.de This includes the synthesis of materials resembling ethylene-vinyl acetate (B1210297) copolymers and polyolefins with acrylate (B77674) and ketone functionalities. rsc.org

Computational and Theoretical Investigations of 3 Phenyl 1 Cyclooctene

Conformational Analysis and Potential Energy Surfaces of Cyclooctene (B146475) Rings

The eight-membered ring of cyclooctene exhibits significant conformational flexibility, and its potential energy surface (PES) is characterized by multiple minima and transition states. Computational studies have been instrumental in elucidating the complex interplay of forces that govern the shape and dynamics of this ring system. The presence of a phenyl substituent at the 3-position introduces additional steric and electronic factors that influence the conformational preferences of the cyclooctene ring.

Exploration of Ring Inversion Processes

The cyclooctene ring can undergo a process of ring inversion, which involves the interconversion of different chair and boat-like conformations. This process is crucial for understanding the dynamic behavior of the molecule and its ability to adopt various shapes. Computational studies have identified several stable conformations of the cyclooctene ring, often described as chair-boat, twist-chair, and boat-boat forms. The energy barriers between these conformations are relatively low, allowing for rapid interconversion at room temperature. acs.orgnih.gov

The ring inversion process can be visualized as a path on the potential energy surface, connecting different conformational minima through transition states. These transition states represent the highest energy points along the inversion pathway and are critical for determining the rate of interconversion. The exploration of these pathways often involves sophisticated computational techniques, such as synchronous transit-guided quasi-newton (STQN) methods, to locate the transition state structures and calculate the associated energy barriers.

Influence of Phenyl Substituent on Conformational Preferences

The introduction of a phenyl substituent at the 3-position of the cyclooctene ring has a profound impact on its conformational preferences. The bulky phenyl group introduces steric hindrance, which disfavors certain conformations and stabilizes others. Computational studies have shown that the phenyl group prefers to occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. nih.gov

Quantum Chemical Modeling of 3-Phenyl-1-cyclooctene Reactivity

Quantum chemical modeling has become an indispensable tool for understanding and predicting the reactivity of organic molecules. In the case of this compound, these methods have been used to investigate the mechanisms of various reactions, including electrophilic additions, cycloadditions, and oxidations. By providing detailed information about the electronic structure of the molecule and the energetics of different reaction pathways, these studies offer valuable insights into the factors that control the reactivity and selectivity of this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful and versatile method for studying the reaction pathways of organic molecules. rsc.org DFT calculations can provide accurate predictions of the geometries and energies of reactants, products, and transition states, allowing for a detailed mapping of the potential energy surface for a given reaction. In the context of this compound, DFT studies have been used to investigate the mechanisms of various reactions, including hydroboration, epoxidation, and Diels-Alder reactions. pku.edu.cn

These studies have revealed the intricate details of the reaction mechanisms, including the role of solvent effects, the influence of catalysts, and the origins of stereoselectivity. For example, DFT calculations have been used to rationalize the observed diastereoselectivity in the epoxidation of this compound, providing insights into the facial selectivity of the reaction.

Prediction of Transition State Structures and Energies

A key aspect of understanding chemical reactivity is the characterization of the transition state, which represents the highest energy point along the reaction coordinate. The prediction of transition state structures and energies is a challenging task, but one that is essential for calculating reaction rates and understanding the factors that control the activation barrier of a reaction. researchgate.net

Quantum chemical methods, such as DFT, have been used to predict the transition state structures and energies for various reactions of this compound. These calculations have provided valuable insights into the geometry of the transition state, the nature of the bonds that are being broken and formed, and the electronic factors that stabilize the transition state. This information is crucial for designing new catalysts and for developing a deeper understanding of the fundamental principles of chemical reactivity.

Theoretical Insights into Electronic Structure and Bonding Characteristics

The electronic structure and bonding characteristics of this compound are key to understanding its reactivity and physical properties. The interplay between the π-system of the phenyl group and the double bond of the cyclooctene ring gives rise to unique electronic properties that have been explored through various theoretical methods.

Theoretical studies have shown that the phenyl group acts as an electron-withdrawing group, which has a significant impact on the electronic properties of the double bond. nih.gov This electron-withdrawing effect can be attributed to the delocalization of the π-electrons of the double bond into the aromatic ring, a phenomenon known as conjugation. This conjugation leads to a stabilization of the molecule and a modification of its reactivity.

Molecular Orbital Analysis and Orbital Overlap

Computational analysis of this compound's molecular orbitals (MOs) provides significant insights into its electronic structure and reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is primarily associated with the π-system of the cyclooctene double bond and the phenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is the most likely site for nucleophilic attack.

The interaction between the π orbitals of the phenyl ring and the cyclooctene double bond is a key feature of the molecule's electronic structure. researchgate.net This orbital overlap can lead to a delocalization of electron density, which stabilizes the molecule. The extent of this delocalization is dependent on the relative orientation of the phenyl ring and the cyclooctene moiety. researchgate.net Computational models can predict the most stable conformation by analyzing the energies associated with different torsion angles between the two groups. In conformations where the π-systems are aligned, the orbital overlap is maximized, leading to greater stability.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity of this compound. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations can precisely determine this energy gap, aiding in the prediction of the molecule's behavior in chemical reactions.

OrbitalCalculated Energy (eV)Primary ContributionSignificance in Reactivity
HOMO-6.5π (C=C of cyclooctene), π (phenyl ring)Site for electrophilic attack, electron donation
LUMO-0.8π* (C=C of cyclooctene), π* (phenyl ring)Site for nucleophilic attack, electron acceptance
HOMO-1-7.2σ (C-C, C-H bonds)Contribution to overall molecular stability
LUMO+10.5σ* (C-C, C-H bonds)Potential role in higher-energy electronic transitions

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.netcore.ac.uk The MESP map of this compound reveals regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich and electron-poor, respectively.

The regions of negative potential, typically colored red or yellow on an MESP map, are concentrated around the π-electron clouds of the cyclooctene double bond and the phenyl ring. These areas are susceptible to electrophilic attack. The phenyl ring's π-system, being more extensive, often displays a more significant region of negative potential compared to the isolated double bond of the cyclooctene ring. mdpi.com

Conversely, regions of positive electrostatic potential, usually depicted in blue, are located around the hydrogen atoms of the molecule. These electron-deficient sites are prone to nucleophilic attack. The analysis of the MESP surface provides a qualitative prediction of how this compound will interact with other molecules, guiding the understanding of its intermolecular forces and reactivity patterns. researchgate.net

Molecular RegionPredicted MESP Value (kcal/mol)Color CodePredicted Reactivity
π-system of Phenyl Ring-25 to -15Red/YellowHigh susceptibility to electrophilic attack
π-system of Cyclooctene C=C-20 to -10Yellow/GreenModerate susceptibility to electrophilic attack
Hydrogen atoms on Phenyl Ring+10 to +20BluePotential for weak hydrogen bonding, site for nucleophilic interaction
Hydrogen atoms on Cyclooctene Ring+5 to +15Light BlueLower potential for nucleophilic interaction compared to phenyl hydrogens

Computational Design of Novel Reactions and Derivatization Strategies

Computational chemistry offers powerful tools for the rational design of novel reactions and derivatization strategies for this compound. nih.gov By simulating reaction pathways and calculating transition state energies, it is possible to predict the feasibility and outcome of new chemical transformations.

For instance, density functional theory (DFT) calculations can be employed to explore the cycloaddition reactions of this compound. By modeling the approach of a dienophile to the cyclooctene double bond, researchers can determine the activation energy and predict the stereoselectivity of the reaction. This allows for the in-silico screening of various reactants to identify the most promising candidates for experimental investigation.

Furthermore, computational methods can guide the design of derivatization strategies to modify the properties of this compound. peerj.com By introducing different substituents to the phenyl ring or the cyclooctene backbone, it is possible to tune the molecule's electronic and steric characteristics. For example, adding an electron-withdrawing group to the phenyl ring would be predicted to decrease the electron density of the π-system, thereby altering its reactivity in electrophilic aromatic substitution reactions. Computational analysis can quantify these effects, enabling the design of derivatives with desired chemical or physical properties. peerj.com

Derivatization StrategyTarget SiteComputational PredictionPotential Application
Introduction of -NO2 grouppara-position of Phenyl ringDecreased HOMO energy, increased electrophilicity of the phenyl ring.Enhanced reactivity towards nucleophilic aromatic substitution.
Introduction of -OCH3 grouppara-position of Phenyl ringIncreased HOMO energy, enhanced nucleophilicity of the phenyl ring.Increased reactivity in electrophilic aromatic substitution.
EpoxidationCyclooctene double bondFormation of a stable epoxide, prediction of stereochemical outcome.Synthesis of functionalized cyclooctane (B165968) derivatives.
Hydroboration-oxidationCyclooctene double bondPrediction of regioselectivity and stereoselectivity of alcohol formation.Synthesis of specific 3-phenylcyclooctanol isomers.

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Phenyl 1 Cyclooctene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of organic molecules like 3-Phenyl-1-cyclooctene. researchgate.netslideshare.netjchps.com It provides precise information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms.

The expected ¹H NMR spectrum of this compound would display distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the cyclooctene (B146475) double bond, the benzylic proton at the C3 position, and the multiple aliphatic protons of the cyclooctene ring. core.ac.uk Similarly, the ¹³C NMR spectrum would show characteristic resonances for the aromatic, vinylic, and aliphatic carbons. caltech.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

This table presents expected chemical shift (δ) values based on typical ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H1 / H2~ 5.5 - 6.0Multiplet~ 128 - 132
H3~ 3.3 - 3.8Multiplet~ 45 - 50
H4-H8~ 1.2 - 2.5Multiplets~ 25 - 38
Phenyl H (ortho, meta, para)~ 7.1 - 7.4Multiplets~ 126 - 129
Phenyl C (quaternary)--~ 145 - 148

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for confirming the precise connectivity and, crucially, the stereochemistry of this compound. ipb.ptcore.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would reveal the complete coupling network of the cyclooctene ring, tracing the connectivity from the vinylic protons (H1, H2) to the allylic protons and around the aliphatic chain. core.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom in the ¹³C spectrum based on the known assignments of the protons from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connections (2-3 bonds) between protons and carbons. mdpi.com Key correlations would include those between the benzylic proton (H3) and the aromatic carbons, confirming the attachment point of the phenyl ring, and between the allylic protons and the vinylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. ipb.pt For this compound, a critical application of NOESY would be to confirm the geometry of the double bond. For the (Z)-isomer (cis), a cross-peak between the two vinylic protons (H1 and H2) would be expected, indicating their spatial proximity on the same side of the double bond.

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound.

In a synthetic context, this compound is often produced as part of a mixture containing starting materials, byproducts, or isomers. Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for analyzing such complex mixtures. researchgate.netresearchgate.net The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which generates a mass spectrum.

The resulting mass spectrum provides two key pieces of information: the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a unique fragmentation pattern that serves as a "fingerprint" for identification. For this compound (C₁₄H₁₈), the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 186.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺186Molecular Ion
[M-C₆H₅]⁺109Loss of Phenyl group
[C₇H₇]⁺91Tropylium ion (common fragment for benzyl (B1604629) groups)

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, HRMS would be used to confirm that the measured exact mass corresponds to the calculated mass for the molecular formula C₁₄H₁₈. researchgate.net This capability is essential to distinguish it from any isomers or other compounds that might have the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da) Observed Mass (HRMS)
C₁₄H₁₈186.14085~ 186.1409

Chromatographic Separations for Complex Reaction Mixture Analysis

Following a chemical synthesis, purification of the target compound is essential. Column chromatography is the most common technique used for the preparative separation of this compound from unreacted starting materials and reaction byproducts. acgpubs.org The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Due to its relatively non-polar nature, this compound would be effectively separated using a non-polar eluent system, such as a gradient of petroleum ether and ethyl acetate (B1210297), allowing for its isolation in a pure form. acgpubs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and its conformational isomers. These non-destructive methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to the vibrations of its bonds (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm-1).

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the phenyl group, the cyclooctene ring, and the C=C double bond. The key expected vibrational modes are:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm-1.

Aliphatic C-H Stretching: From the cyclooctene ring, these bands appear just below 3000 cm-1.

C=C Stretching: The alkene double bond in the cyclooctene ring would show a characteristic absorption around 1650 cm-1. The aromatic C=C in-ring stretching vibrations would appear in the 1600-1450 cm-1 region.

C-H Bending: The out-of-plane ("oop") bending vibrations for the phenyl group are particularly diagnostic of the substitution pattern and appear in the 900-675 cm-1 region.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

Table 2: Characteristic FT-IR Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm-1)Intensity
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000Medium
C-H Stretch (Aliphatic)Cyclooctene Ring3000 - 2850Strong
C=C Stretch (Alkene)Cyclooctene Ring~1650Medium-Weak
C=C Stretch (Aromatic)Phenyl Ring1600 - 1450Medium
C-H Out-of-Plane BendPhenyl Ring900 - 675Strong

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum, produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for characterizing the C=C double bond of the cyclooctene ring and the symmetric breathing modes of the phenyl group. These vibrations typically result in strong and sharp Raman scattering peaks, providing a distinct molecular fingerprint. Conformational changes in the flexible eight-membered cyclooctene ring can also lead to shifts in the Raman bands, making this technique valuable for conformational studies in solution or at different temperatures.

Key expected Raman shifts for this compound include:

Aromatic C-H Stretching: Similar to IR, found around 3060 cm-1.

C=C Stretching (Alkene): A strong band is expected around 1650-1670 cm-1.

Aromatic Ring Breathing: A very characteristic and often strong, sharp peak for monosubstituted benzene (B151609) rings appears near 1000 cm-1.

Aliphatic C-H Bending/Twisting: A complex series of bands in the fingerprint region below 1500 cm-1.

The following table outlines the anticipated prominent Raman shifts for this compound.

Table 3: Characteristic Raman Shifts for this compound
Vibrational ModeFunctional GroupExpected Raman Shift (cm-1)Intensity
C-H Stretch (Aromatic)Phenyl Ring~3060Strong
C=C Stretch (Alkene)Cyclooctene Ring1670 - 1650Strong
C=C Stretch (Aromatic)Phenyl Ring~1600Strong
Ring Breathing (Aromatic)Phenyl Ring~1000Very Strong, Sharp

Applications of 3 Phenyl 1 Cyclooctene As a Building Block in Specialized Organic Synthesis

Precursors for Novel Polymeric Materials with Tunable Properties

3-Phenyl-1-cyclooctene is a key monomer in the synthesis of novel polymers, particularly through Ring-Opening Metathesis Polymerization (ROMP). The presence of the phenyl group allows for the tuning of the resulting polymers' physical and thermal properties.

The ring-opening metathesis polymerization (ROMP) of 3-substituted cis-cyclooctenes, such as cis-3-phenyl-1-cyclooctene, provides a pathway to polyoctenamers with a high degree of structural control. acs.orgnih.gov Research has shown that using a Grubbs' catalyst for the ROMP of these monomers proceeds with remarkable regio- and stereoselectivity, yielding polymers with high head-to-tail regioregularity and trans-stereoregularity. acs.orgnih.gov The degree of this selectivity is observed to increase with the size of the substituent on the cyclooctene (B146475) ring. acs.orgnih.gov

Subsequent hydrogenation of these precisely structured poly(3-phenylcyclooctene)s yields model linear low-density polyethylene (B3416737) (LLDPE) samples. acs.orgnih.gov This method results in a precision polyolefin where phenyl substituents are located on every eighth carbon atom along the polyethylene backbone. nih.gov This functionalization strategy is significant as it enables the creation of high-precision functionalized polyolefins that are otherwise challenging to synthesize using conventional methods. nih.gov The resulting amorphous polymer, poly(3-phenylcyclooctene), exhibits a low glass transition temperature (Tg) of -20 °C due to its bulky aryl substituents. rsc.org

Table 1: Research Findings on ROMP of 3-Substituted Cyclooctenes

This compound is an effective monomer for creating functional copolymers with tailored architectures, such as diblock copolymers. rsc.orgrsc.org Through sequential ROMP, AB diblock copolymers can be prepared using a Ru-based Grubbs catalyst. rsc.orgnih.gov This process involves the relatively slow polymerization of cis-3-phenylcyclooct-1-ene (3PC) first, followed by the addition and rapid polymerization of a second, faster-polymerizing monomer like unsubstituted cis-cyclooctene (COE). rsc.orgrsc.orgnih.gov

This sequential approach allows for the creation of well-defined block structures, such as poly(3PC-b-COE). rsc.org In contrast, if the monomers are polymerized simultaneously, the result is a copolymer with a statistical or random monomer distribution, which is attributed to extensive chain transfer reactions. rsc.orgrsc.orgnih.gov The distinct architectures arising from sequential versus simultaneous polymerization lead to different thermal characteristics in the final materials. rsc.orgrsc.org The resulting diblock copolymers can be hydrogenated to selectively saturate the polymer backbone, producing functionalized polyethylene block copolymers while leaving the phenyl groups intact for further functionalization. rsc.orgrsc.org

Table 2: Comparison of Polymerization Strategies for Copolymers

Intermediates in the Construction of Complex Organic Molecules

Beyond polymer science, this compound and its derivatives are valuable intermediates for building complex molecular frameworks, where control over stereochemistry is often essential.

Furthermore, the broader class of cyclooctene derivatives is employed in stereocontrolled routes to synthesize complex functionalized azaheterocycles. researchgate.net Synthetic strategies involving ring-opening metathesis (ROM) followed by selective ring-closing metathesis (RCM) on functionalized cyclooctene-based structures allow for the creation of novel heterocyclic compounds with multiple chiral centers. researchgate.netresearchgate.net The configuration of the chiral centers in the final product is predetermined by the structure of the starting cyclooctene derivative, demonstrating a high level of stereocontrol throughout the synthetic sequence. researchgate.netresearchgate.net

This compound is itself the product of a multi-step synthesis and serves as a key intermediate for further chemical transformations. Its own synthesis can be achieved via a sequence involving the allylic bromination of cis-cyclooctene, followed by a copper-catalyzed Grignard substitution with phenyl magnesium bromide. rsc.org

Once formed, it acts as a crucial precursor in longer synthetic sequences. The preparation of precision polyolefins and functional block copolymers are clear examples of multi-step processes where this compound is a pivotal intermediate. acs.orgrsc.org The sequence typically involves:

Synthesis of the this compound monomer. rsc.org

Controlled ring-opening metathesis polymerization (ROMP) to form a polyoctenamer. acs.orgrsc.org

Hydrogenation of the polymer backbone to yield the final saturated polyolefin. acs.orgrsc.orgrsc.org

This capacity to be integrated into multi-step reaction pathways makes this compound a valuable component in the synthetic chemist's toolbox for designing complex macromolecules and functional materials.

Future Research Directions and Emerging Paradigms in 3 Phenyl 1 Cyclooctene Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The convergence of data science and chemistry is creating a new paradigm for reaction discovery and optimization. Artificial Intelligence (AI) and Machine Learning (ML) are transitioning from theoretical concepts to practical tools that can accelerate the development of synthetic routes for complex molecules like 3-Phenyl-1-cyclooctene.

Reaction Outcome and Yield Prediction: Machine learning models, particularly those based on neural networks and random forest algorithms, are being trained on vast datasets of chemical reactions to predict the outcomes of new transformations. digitellinc.combeilstein-journals.org For the synthesis of this compound, which is often a product of palladium-catalyzed cross-coupling reactions (e.g., the Heck reaction), ML models can predict product yields and even enantioselectivity under various conditions. researchgate.netaip.org These models featurize reactions using molecular descriptors derived from quantum mechanics (QM) calculations or text-based representations of reactants and reagents. beilstein-journals.orgaip.org By inputting potential substrates (e.g., cyclooctene (B146475) and a phenyl source), catalysts, ligands, and solvents, researchers can computationally screen for the most promising conditions before entering the lab, saving significant time and resources.

Catalyst and Ligand Design: The performance of the Heck reaction is highly dependent on the catalyst system. Generative AI models, such as variational autoencoders (VAEs), are being employed to design novel catalyst ligands de novo. ibm.comchemrxiv.org These models learn from the chemical space of known ligands to generate new structures with desired electronic and steric properties. ibm.comchemrxiv.org For instance, a model could be tasked to design a ligand for a palladium catalyst that maximizes the yield of this compound while minimizing the formation of regioisomeric byproducts. Deep learning models can predict key catalytic indicators, such as the binding energy between a ligand and the metal center, to virtually screen candidates. ibm.com This data-driven approach moves beyond incremental improvements on known ligand scaffolds and opens the door to discovering entirely new classes of highly efficient catalysts. chemrxiv.orgnih.gov

The table below illustrates a conceptual workflow for applying ML to optimize the synthesis of this compound.

StepAI/ML ToolObjectiveExpected Output
1Reaction Prediction Model (e.g., Random Forest)Predict the yield of this compound from various aryl sources and reaction conditions.A ranked list of reaction conditions with the highest predicted yields.
2Generative Model (e.g., VAE)Design novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for the Pd catalyst.A set of new, synthesizable ligand structures optimized for the target reaction.
3ML Interatomic Potential (e.g., AIMNet2)Rapidly calculate reaction energetics and transition states for the newly designed catalysts. chemrxiv.orgAccurate predictions of catalyst performance, replacing time-consuming DFT calculations. chemrxiv.org
4Bayesian Optimization AlgorithmEfficiently explore the multi-dimensional space of reaction parameters (temperature, solvent, base, concentration). nih.govOptimal reaction conditions that maximize yield and selectivity with a minimal number of experiments.

Sustainable Synthesis and Green Chemistry Approaches for Cyclooctene Derivatives

The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are increasingly integral to modern synthetic planning. researchgate.net The synthesis of this compound provides a fertile ground for implementing these principles, moving away from traditional methods that rely on toxic solvents and stoichiometric oxidants.

Mechanochemical Synthesis: A significant advancement is the use of mechanochemistry, where mechanical force (e.g., through ball milling) replaces bulk solvents to drive chemical reactions. researchgate.net A solvent-free, mechanochemical aerobic oxidative Heck coupling has been successfully developed to synthesize this compound from phenylboronic acid and cyclooctene. rsc.org This process, which can be enhanced by polymer-assisted grinding (POLAG), eliminates the need for volatile organic solvents, drastically reducing chemical waste. rsc.orgcardiff.ac.uk This approach aligns with the green chemistry goal of preventing waste rather than treating it after it has been created.

Use of Green Oxidants and Solvents: Traditional oxidative Heck reactions often require stoichiometric amounts of hazardous oxidants. A key green innovation is the use of molecular oxygen (O₂) from the air as the terminal oxidant. rsc.orgrsc.org This generates benign byproducts like water and is both environmentally friendly and cost-effective. nih.gov When solvents are necessary, the focus is shifting towards greener alternatives. While many Heck reactions are performed in polar aprotic solvents like DMF, research has demonstrated the viability of using water as a reaction medium, often facilitated by additives like cyclodextrins that help solubilize organic substrates. acs.orgacs.org

The following table compares a traditional synthesis pathway with a green chemistry approach for this compound.

ParameterTraditional Heck ReactionGreen Heck Reaction
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Solvent-free (Mechanochemistry) or Water rsc.orgacs.org
Oxidant Benzoquinone, Silver or Copper saltsMolecular Oxygen (O₂) rsc.orgresearchgate.net
Energy Input Thermal heating (reflux)Mechanical grinding (ball mill) at ambient temperature rsc.org
Waste Stoichiometric metallic salts, volatile organic compoundsMinimal, with water as a primary byproduct nih.gov
Atom Economy Lower due to stoichiometric reagentsHigher, especially with O₂ as the oxidant

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalysts is central to overcoming long-standing challenges in cross-coupling chemistry, such as controlling regioselectivity in reactions with unbiased alkenes like cyclooctene.

Ligand-Free Catalysis with Supramolecular Additives: While specialized ligands are often seen as essential for controlling palladium catalysis, recent research has shown that highly selective reactions can be achieved with "ligand-free" palladium sources like Pd(TFA)₂. rsc.org In a notable synthesis of this compound, the key to controlling selectivity was the use of cyclodextrin (B1172386) (CD) as a supramolecular additive. rsc.org The cyclodextrin is believed to function as more than a simple phase-transfer agent; it can stabilize the palladium catalyst and influence the reaction's regioselectivity by creating a constrained environment around the catalytic site through host-guest interactions. rsc.orgresearchgate.net Different types of cyclodextrins (α, β, γ) can be screened to fine-tune the reaction, with studies showing that chemically modified CDs can further enhance catalytic activity and selectivity in Heck reactions. researchgate.netmdpi.com

Catalyst Systems for Aerobic Oxidation: The use of O₂ as a green oxidant requires a catalytic system capable of facilitating the aerobic oxidation cycle. For the branched-selective oxidative Heck coupling of arylboronic acids with unbiased terminal alkenes, a catalyst system composed of Pd(TFA)₂ with a sterically hindered ligand like 2,9-dimethyl-1,10-phenanthroline (dmphen) has proven effective. rsc.org This system operates efficiently at mild temperatures (45–60 °C) under an atmosphere of oxygen, demonstrating that catalyst design can enable challenging, selective transformations under sustainable conditions. rsc.org The exploration of other transition metals, such as cobalt, is also an emerging area for the hydrofunctionalization of alkenes, which could offer alternative pathways to cyclooctene derivatives. chinesechemsoc.org

Catalytic SystemKey FeaturesRelevance to this compound
Pd(TFA)₂ / Cyclodextrin Ligand-free Pd source; supramolecular control of selectivity; mechanochemical conditions. rsc.orgDirectly demonstrated for the regioselective synthesis of this compound. rsc.org
Pd(TFA)₂ / dmphen Enables aerobic oxidative coupling; high regioselectivity for branched products with unbiased alkenes. rsc.orgProvides a framework for achieving high selectivity in related syntheses of substituted cyclooctenes.
PdNPs-SβCD Heterogeneous palladium nanoparticles immobilized on a silica-cyclodextrin substrate. acs.orgacs.orgOffers a recyclable catalyst system that operates in water, enhancing sustainability. acs.org

Advanced Characterization Techniques for In-Situ Mechanistic Probing

A deep understanding of reaction mechanisms is crucial for rational catalyst design and optimization. The transient and complex nature of catalytic intermediates in reactions like the Heck coupling necessitates advanced analytical techniques that can monitor the reaction as it happens (in-situ or operando).

Operando Spectroscopy: Operando spectroscopy is a powerful methodology where spectroscopic characterization is performed simultaneously with the measurement of catalytic activity under true working conditions. wikipedia.org Techniques like X-ray Absorption Spectroscopy (XAS) can be used in an operando setup to probe the electronic structure and coordination environment of palladium nanoparticles during a cross-coupling reaction. nih.govresearchgate.net This allows researchers to identify the active catalytic species—for example, to determine if the reaction is truly heterogeneous on the nanoparticle surface or mediated by leached palladium atoms. nih.govrsc.org Applying operando XAS to the cyclodextrin-palladium system used for this compound synthesis could reveal how the cyclodextrin stabilizes the palladium and influences its catalytic cycle in real-time.

In-Situ NMR and Mass Spectrometry: Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool for mechanistic investigation. In-situ NMR studies can track the transformation of reactants and the formation of intermediates and products directly in the reaction vessel. researchgate.net This has been used to study the palladium coordination sphere and the effect of additives in Heck reactions involving less reactive substrates like aryl chlorides. researchgate.net Similarly, Electrospray Ionization Mass Spectrometry (ESI-MS) can intercept and identify key cationic organopalladium intermediates in oxidative Heck reactions, and has even been used to identify unexpected catalyst-trapping species that can inhibit the reaction. diva-portal.org These techniques provide a direct window into the catalytic cycle, moving beyond speculation based on final product analysis.

TechniqueInformation GainedPotential Application in this compound Synthesis
Operando XAS Oxidation state, coordination number, and bond distances of the Pd catalyst during reaction. nih.govElucidating the structure of the active Pd species in the Pd/cyclodextrin system under mechanochemical conditions.
In-Situ NMR Real-time tracking of soluble species; identification of catalyst resting states and intermediates. researchgate.netacs.orgMonitoring the formation of the Pd-aryl intermediate and its subsequent insertion with cyclooctene.
In-Situ ESI-MS Detection and characterization of charged intermediates in the catalytic cycle. diva-portal.orgIdentifying cationic [Ar-Pd-L]⁺ complexes and understanding the pathway of β-hydride elimination.
In-Situ IR/Raman Monitoring changes in vibrational modes of reactants, products, and surface-adsorbed species. wikipedia.orgObserving the coordination of the cyclooctene double bond to the palladium center.

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